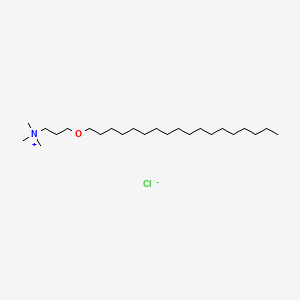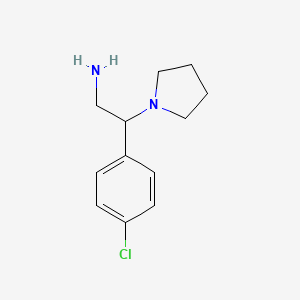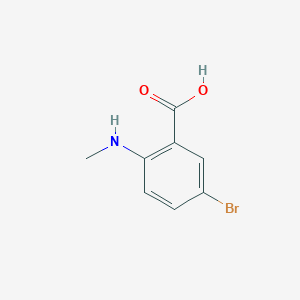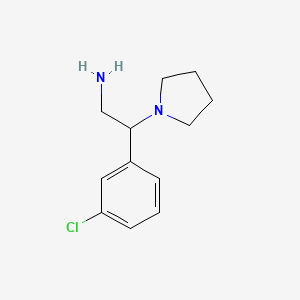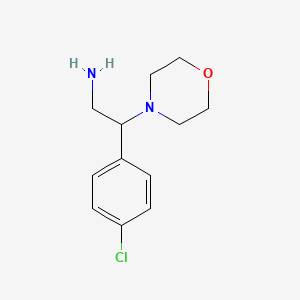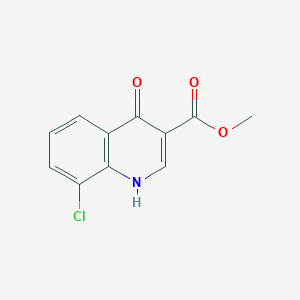
4-(Hydroxymethyl)-3-methylbenzonitrile
Descripción general
Descripción
4-(Hydroxymethyl)-3-methylbenzonitrile is a chemical compound with the molecular formula C9H9NO. It is commonly known as HMBN and is used in various scientific research applications. HMBN is a white crystalline powder that is soluble in water, ethanol, and ether.
Aplicaciones Científicas De Investigación
Herbicide Resistance in Transgenic Plants 4-(Hydroxymethyl)-3-methylbenzonitrile, through its relation to bromoxynil (a photosystem II inhibitor in plants), plays a role in herbicide resistance. Transgenic tobacco plants expressing a gene from Klebsiella ozaenae converted bromoxynil to its primary metabolite, demonstrating an approach to obtain herbicide resistance via novel catabolic detoxification genes in plants (Stalker, Mcbride, & Malyj, 1988).
Cosmetic and Food Preservative Analysis Methyl 4-hydroxybenzoate, a compound related to 4-(Hydroxymethyl)-3-methylbenzonitrile, is used as an anti-microbial agent in cosmetics, personal-care products, and food preservatives. Studies have analyzed its crystal structure and intermolecular interactions, contributing to understanding its pharmaceutical activity (Sharfalddin et al., 2020).
Cancer Research Iron(II)-Cyclopentadienyl compounds featuring 4-hydroxymethylbenzonitrile demonstrated strong activity against colorectal and triple-negative breast cancer cells, indicating the potential for cancer treatment applications (Pilon et al., 2020).
Biodegradation Studies Research on bromoxynil, closely related to 4-(Hydroxymethyl)-3-methylbenzonitrile, includes its anaerobic biodegradability under various conditions, contributing to environmental science and understanding the ecological impact of such compounds (Knight, Berman, & Häggblom, 2003).
Pharmacology and Radiopharmaceuticals Derivatives of 4-(Hydroxymethyl)-3-methylbenzonitrile have been used in pharmacology as selective serotonin receptor agonists, and in radiopharmaceuticals for the preparation of low-molecular weight compounds, showcasing its versatility in medical applications (Kristensen, Märcher-Rørsted, & Nykodemová, 2021).
Propiedades
IUPAC Name |
4-(hydroxymethyl)-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFZOFOJIGRTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592838 | |
| Record name | 4-(Hydroxymethyl)-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-3-methylbenzonitrile | |
CAS RN |
227094-07-7 | |
| Record name | 4-(Hydroxymethyl)-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine](/img/structure/B1611893.png)

![N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine](/img/structure/B1611896.png)
